

Application Notes and Protocols for In Vivo Testing of Secutrelvir

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For Researchers, Scientists, and Drug Development Professionals

Introduction

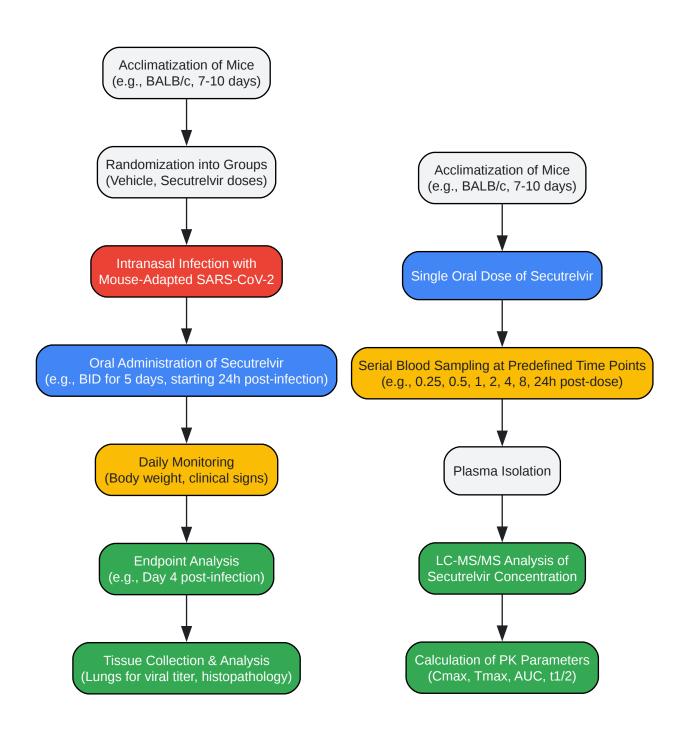
Secutrelvir (S-892216) is a second-generation, orally bioavailable small molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for the replication of coronaviruses, including SARS-CoV-2.[1] Inhibition of this protease disrupts the viral replication cycle, making it a prime target for antiviral therapeutics. These application notes provide a comprehensive overview of the established animal models and detailed protocols for the in vivo evaluation of **Secutrelvir**'s efficacy and pharmacokinetics. The Syrian hamster and various mouse models are highlighted as they are the most commonly used and relevant preclinical models for studying COVID-19.[2][3][4][5][6]

Mechanism of Action: 3CL Protease Inhibition

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved by viral proteases to yield functional viral proteins. The 3CL protease is responsible for the majority of these cleavage events. **Secutrelvir**, as a 3CL protease inhibitor, blocks this enzymatic activity, thereby halting the viral replication process.









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